molecular formula C4H5ClN4O B1582201 4-Chloro-5-hydrazinylpyridazin-3-ol CAS No. 6959-56-4

4-Chloro-5-hydrazinylpyridazin-3-ol

Cat. No. B1582201
CAS RN: 6959-56-4
M. Wt: 160.56 g/mol
InChI Key: OIGROUYSAFLMAO-UHFFFAOYSA-N
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Description

4-Chloro-5-hydrazinylpyridazin-3-ol, also known as CHP, is an important organic compound used in many scientific research applications. This compound has a wide range of biochemical and physiological effects that make it useful in a variety of lab experiments.

Scientific Research Applications

Novel Compound Synthesis with Biological Activity

Research has demonstrated the potential of 4-Chloro-5-hydrazinylpyridazin-3-ol in synthesizing novel compounds with expected biological activities. For instance, it has been involved in the creation of new indolylpyridazinone derivatives, which showed antibacterial properties (Abubshait, 2007). This highlights its utility in developing new antimicrobial agents.

Anticancer Agent Synthesis

The compound has also been utilized in synthesizing potential anticancer agents. A study by Itai and Kamiya (1963) explored the synthesis of 4- and 5-azidopyridazine 1-oxide derivatives from corresponding hydrazino compounds, showcasing its application in creating compounds with potential anticancer activity (Itai & Kamiya, 1963).

Insecticidal Activity and SAR Study

Furthermore, the synthesis of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives based on this compound has been linked to significant in vitro insecticidal activity against Plutella xylostella. The structure-activity relationships (SAR) for these compounds were also discussed, indicating its relevance in agricultural research (Wu et al., 2012).

Chemical Properties and Reactions

Studies have also focused on the chemical properties and reactions of derivatives of 4-Chloro-5-hydrazinylpyridazin-3-ol, including their synthesis processes and potential applications in various domains of chemistry and pharmacology. For example, the synthesis and characterization of bisaryl hydrazino-s-triazine derivatives have been investigated for their microbial activity, demonstrating the compound's versatility in chemical synthesis and pharmaceutical applications (Chaudhari, Patel, & Hathi, 2007).

properties

IUPAC Name

5-chloro-4-hydrazinyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGROUYSAFLMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219856
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-hydrazinylpyridazin-3-ol

CAS RN

6959-56-4
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6959-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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